2-[2-(1H-indol-3-yl)ethyl]-N-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
CAS No.:
Cat. No.: VC14769242
Molecular Formula: C23H23N3O4
Molecular Weight: 405.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H23N3O4 |
|---|---|
| Molecular Weight | 405.4 g/mol |
| IUPAC Name | 2-[2-(1H-indol-3-yl)ethyl]-N-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide |
| Standard InChI | InChI=1S/C23H23N3O4/c1-30-12-4-10-24-21(27)15-7-8-18-19(13-15)23(29)26(22(18)28)11-9-16-14-25-20-6-3-2-5-17(16)20/h2-3,5-8,13-14,25H,4,9-12H2,1H3,(H,24,27) |
| Standard InChI Key | XHSYINNTEUPFJC-UHFFFAOYSA-N |
| Canonical SMILES | COCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)CCC3=CNC4=CC=CC=C43 |
Introduction
The compound 2-[2-(1H-indol-3-yl)ethyl]-N-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic molecule featuring a unique combination of structural elements, including an indole moiety and a dioxoisoindole framework. This compound's molecular formula is C23H23N3O4, with a molecular weight of 405.4 g/mol. The presence of both indole and isoindole structures suggests potential biological activities, such as anti-inflammatory, anticancer, and neuroprotective effects, which are commonly associated with indole and isoindole derivatives.
Structural Components
-
Indole Moiety: The indole structure consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This bicyclic system is known for its stability and reactivity in various chemical reactions.
-
Dioxoisoindole Framework: This part of the molecule contains two carbonyl groups (C=O) within the isoindole structure, which can participate in nucleophilic attacks due to their electrophilic nature.
-
Methoxy Group: The presence of a methoxy group can influence the electronic properties of the molecule, affecting its reactivity and interactions with biological targets.
Chemical Reactivity
The compound's chemical reactivity is influenced by its functional groups:
-
Nucleophilic Attacks: The dioxo and carboxamide functionalities make the compound susceptible to nucleophilic attacks.
-
Electrophilic Aromatic Substitution: The indole group can participate in electrophilic aromatic substitution reactions.
Biological Activities and Potential Applications
Compounds containing indole and isoindole structures have been studied for their diverse biological activities, including:
-
Anti-inflammatory Effects: Isoindole derivatives are often explored for their potential anti-inflammatory properties.
-
Anticancer Effects: Indole derivatives have shown promise in modulating neurotransmitter systems and possessing antioxidant properties, which could contribute to anticancer activities.
-
Neuroprotective Effects: The indole moiety is known for its role in neuroprotection, potentially benefiting from interactions with neurotransmitter systems.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-[2-(1H-indol-3-yl)ethyl]-N-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide:
-
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide: Features an indole structure with acetamide, commonly studied for analgesic properties.
-
2-(3-Methoxypropyl)-3-Oxo-2,3-Dihydro-1h-Isoindole-4-Carboxamide: Focuses on potential anti-inflammatory effects due to its dihydroisoindole structure.
-
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Explored for anti-cancer activity due to its indole linked to naphthalene.
Table 1: Structural Features of Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide | Indole structure with acetamide | Analgesic properties |
| 2-(3-Methoxypropyl)-3-Oxo-2,3-Dihydro-1h-Isoindole-4-Carboxamide | Dihydroisoindole structure | Anti-inflammatory effects |
| N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide | Indole linked to naphthalene | Anti-cancer activity |
Table 2: Biological Activities of Indole and Isoindole Derivatives
| Biological Activity | Compound Type | Potential Applications |
|---|---|---|
| Anti-inflammatory | Isoindole derivatives | Treatment of inflammatory diseases |
| Anticancer | Indole derivatives | Cancer therapy |
| Neuroprotective | Indole derivatives | Neurological disorders |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume